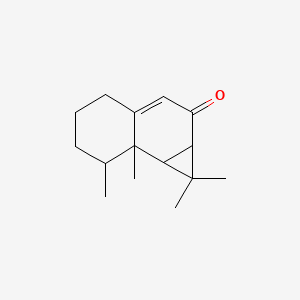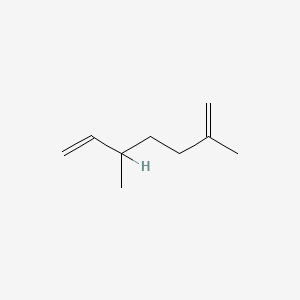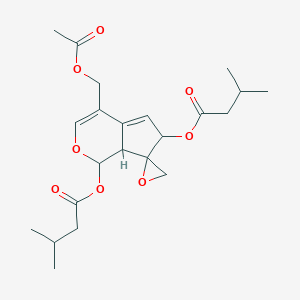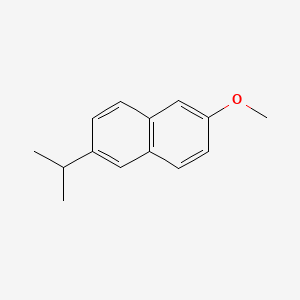
2-Isopropyl-6-methoxynaphthalene
Descripción general
Descripción
2-Isopropyl-6-methoxynaphthalene is a chemical compound with the molecular formula C14H16O . It has an average mass of 200.276 Da and a monoisotopic mass of 200.120117 Da .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-6-methoxynaphthalene consists of 14 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . It has a density of 1.0±0.1 g/cm3, a boiling point of 305.4±11.0 °C at 760 mmHg, and a flash point of 119.1±8.5 °C .Physical And Chemical Properties Analysis
2-Isopropyl-6-methoxynaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 305.4±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.4±3.0 kJ/mol and a flash point of 119.1±8.5 °C . The index of refraction is 1.571, and it has a molar refractivity of 65.0±0.3 cm3 .Aplicaciones Científicas De Investigación
Fluorescent Labeling in HPLC Analysis
2-Isopropyl-6-methoxynaphthalene, under the variant name 2-bromoacetyl-6-methoxynaphthalene, has been utilized as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC). This application is significant for the separation and analysis of biologically active carboxylic acids, such as fatty acids and bile acids. The compound reacts with carboxylic acids to form fluorescent esters, facilitating their separation and detection in HPLC analysis. This method has been applied to pharmaceutical formulations, enhancing the analytical capabilities for various compounds (Gatti, Cavrini, & Roveri, 1992).
Zeolite-Catalyzed Acylation
Research has explored the acylation of 2-methoxynaphthalene (a variant of 2-Isopropyl-6-methoxynaphthalene) using zeolite catalysts. This process is crucial for generating specific acetylated products, which have applications in pharmaceuticals and material science. The selectivity and efficiency of this reaction are influenced by the type of zeolite used, reaction temperature, and the concentration of acylating agents. This process demonstrates the importance of 2-Isopropyl-6-methoxynaphthalene in catalytic reactions, particularly in the synthesis of pharmaceutical intermediates (Andy et al., 2000).
Solid Base Catalysis for O-Methylation
The compound has been involved in studies focusing on the O-methylation of 2-naphthol, a reaction catalyzed by solid bases like calcined-hydrotalcite. This reaction is part of the process for producing important pharmaceutical intermediates. Understanding the kinetics and mechanism of this reaction, where 2-Isopropyl-6-methoxynaphthalene plays a critical role, contributes to the development of greener and more efficient chemical processes (Yadav & Salunke, 2013).
Analytical Applications in Pharmaceuticals
In pharmaceutical analysis, 2-bromoacetyl-6-methoxynaphthalene (a related compound) has been used for the determination of bile acids in pharmaceuticals. The compound acts as a fluorescent labeling agent, enabling the efficient and accurate analysis of complex formulations. This application underscores the compound's role in enhancing the analytical methods used in pharmaceutical quality control (Cavrini et al., 1993).
Propiedades
IUPAC Name |
2-methoxy-6-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-10(2)11-4-5-13-9-14(15-3)7-6-12(13)8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRTZRMVMTCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919261 | |
| Record name | 2-Methoxy-6-(propan-2-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6-methoxynaphthalene | |
CAS RN |
92297-66-0 | |
| Record name | 2-Methoxy-6-(1-methylethyl)naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092297660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-(propan-2-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
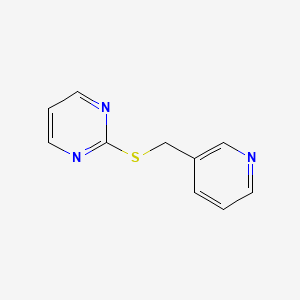
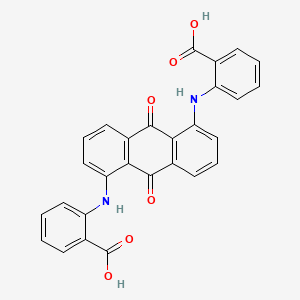
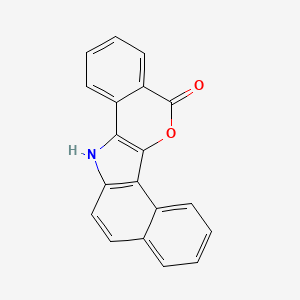
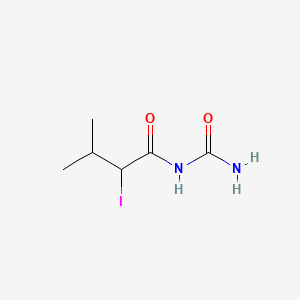
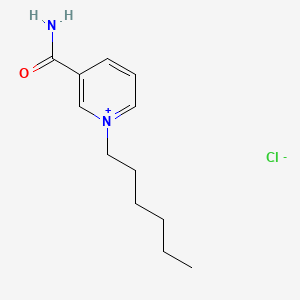
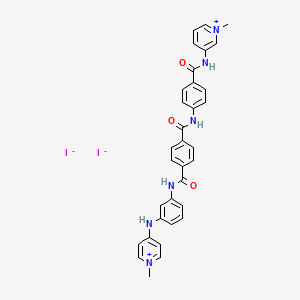
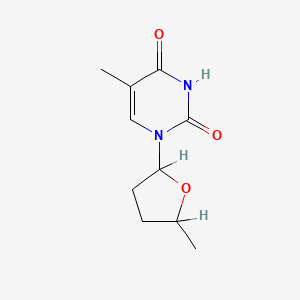
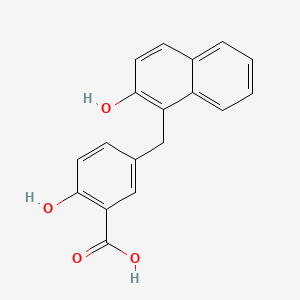
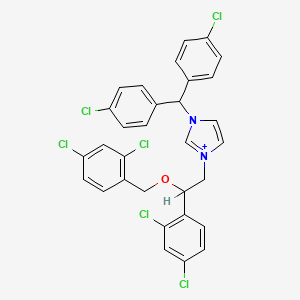
![4-amino-5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1211581.png)
